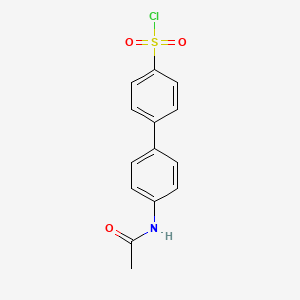

4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride

Overview

Description

4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride is a chemical compound that is related to various research areas, including the transformation of pharmaceuticals during wastewater treatment, crystallography, and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their behaviors, which can be extrapolated to understand the properties and reactions of 4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride.

Synthesis Analysis

The synthesis of related compounds involves acylation and nitration reactions. For instance, the acylation of 4-amino-4'-nitrodiphenyl sulfide with acetic anhydride yields almost quantitative results, followed by nitration with nitric acid in a mixture of acetic acid and an aprotic organic solvent . This suggests that similar methods could be applied to synthesize 4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The crystal structure of a related compound, 4,4'-bipyridine-(toluene-4-sulfonylamino)acetic acid, has been determined, revealing a monoclinic system with specific hydrogen-bond interactions . This information can be used to infer the potential molecular interactions and crystal packing that 4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride might exhibit, considering the similarities in functional groups and molecular geometry.

Chemical Reactions Analysis

The reactivity of similar compounds under certain conditions has been studied. For example, the reaction of acetaminophen with hypochlorite, which simulates wastewater disinfection, leads to the formation of toxicants such as 1,4-benzoquinone and N-acetyl-p-benzoquinone imine . This indicates that 4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride could also undergo transformation under chlorination conditions, potentially forming various products depending on the reaction environment.

Physical and Chemical Properties Analysis

The electrochemical reduction of 4-iodophenyl sulfonyl chloride has been investigated, showing a concerted process where the S-Cl bond is cleaved upon the injection of the first electron . This study provides insights into the electrochemical behavior of sulfonyl chloride groups, which is relevant for understanding the physical and chemical properties of 4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride, as it contains a similar functional group.

Scientific Research Applications

Analytical Applications in Protein Research

4'-Dimethylaminoazobenzene-4-sulfonyl chloride, a chromophoric reagent related to 4'-(acetylamino)-1,1'-biphenyl-4-sulfonyl chloride, is used in high-performance liquid chromatography for analyzing modified amino acids like dityrosine and phosphorylated amino acids in protein hydrolysates. This method is sensitive enough to detect picomole levels of these amino acids, which is significant in understanding protein modifications and functions (Malencik, Zhao, & Anderson, 1990).

Role in Organic Synthesis and Enzyme Inhibition Studies

4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride is used in the synthesis of sulfonamide derivatives. These compounds have demonstrated significant inhibitory activity against enzymes like urease, which is important for understanding enzyme functions and developing inhibitors for therapeutic purposes (Abbasi et al., 2018).

Contributions to Medicinal Chemistry

In medicinal chemistry, derivatives of 4'-(acetylamino)-1,1'-biphenyl-4-sulfonyl chloride are synthesized for potential therapeutic applications. The structural elucidation and biological potential of these novel sulfonamide drugs have been explored, with a focus on their anti-microbial and anti-inflammatory properties (Hussain et al., 2022).

Novel Reagent Development for Sulfur(VI) Fluoride Synthesis

The compound has been utilized in the design and synthesis of innovative reagents like [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF), a crystalline reagent for the synthesis of sulfur(VI) fluorides. This development is pivotal in synthesizing a variety of aryl fluorosulfates and sulfamoyl fluorides under mild conditions, contributing significantly to the field of organic synthesis (Zhou et al., 2018).

Safety And Hazards

properties

IUPAC Name |

4-(4-acetamidophenyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-10(17)16-13-6-2-11(3-7-13)12-4-8-14(9-5-12)20(15,18)19/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHSOVIYQUXSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

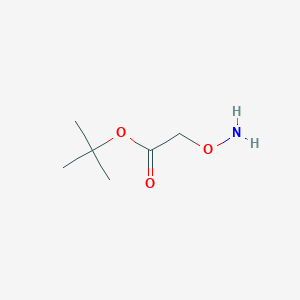

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50529291 | |

| Record name | 4'-Acetamido[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50529291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride | |

CAS RN |

20443-73-6 | |

| Record name | 4'-Acetamido[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50529291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-acetamidophenyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Benzo[DE]isoquinolin-2(3H)-amine](/img/structure/B1281727.png)